REACTION_CXSMILES
|
[C:1](OC1C=CC([N+]([O-])=O)=CC=1)(=[O:3])[CH3:2].[C:14]1(=[O:21])[CH2:19][CH2:18][CH2:17][C:16](=[O:20])[CH2:15]1.C(N(CC)CC)C>CC(C)(O)C#N.C(#N)C>[C:1]([CH:15]1[C:16](=[O:20])[CH2:17][CH2:18][CH2:19][C:14]1=[O:21])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
C1(CC(CCC1)=O)=O
|
Name
|
|
Quantity
|
5.69 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
catalyst
|
Smiles
|
CC(C#N)(O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200-mL 2-necked round bottom flask was fitted with thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
volatiles were removed under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1C(CCCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 518.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |